5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole

MDM2-p53 PPI inhibitor scaffold hopping anticancer drug discovery

5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole (CAS 659738-72-4) is the foundational core scaffold of the dihydroimidazothiazole class of MDM2 inhibitors, discovered through scaffold-hopping from Nutlin analogs. The 5-methyl and 7-phenyl groups are critical for orienting the scaffold within the MDM2 hydrophobic cleft; substitution with alternative aryl groups or removal of the methyl group causes significant loss of inhibitory activity. This compound serves as an essential reference point for SAR exploration and as a structurally defined baseline for benchmarking novel MDM2 inhibitor candidates. With a co-crystal structure (PDB 3VZV) providing clear structural guidance, it is chemically distinct from Nutlin-based IP, enabling the design of patentable analogs. Derivatives selectively target wild-type p53 cells, allowing clean interrogation of p53-mediated transcriptional responses. Purchase for use in oncology, DNA damage response, and senescence research programs requiring a structurally validated starting point.

Molecular Formula C12H12N2S
Molecular Weight 216.30 g/mol
CAS No. 659738-72-4
Cat. No. B12527156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole
CAS659738-72-4
Molecular FormulaC12H12N2S
Molecular Weight216.30 g/mol
Structural Identifiers
SMILESCC1=NC(=C2N1CCS2)C3=CC=CC=C3
InChIInChI=1S/C12H12N2S/c1-9-13-11(10-5-3-2-4-6-10)12-14(9)7-8-15-12/h2-6H,7-8H2,1H3
InChIKeyIXUREUVFTRYZKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole (CAS 659738-72-4): A Dihydroimidazothiazole Scaffold-Based MDM2-p53 PPI Inhibitor


5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole (CAS 659738-72-4) is a heterocyclic compound featuring a fused imidazole and thiazole ring system. It belongs to the dihydroimidazothiazole class of small molecules, which have been developed as inhibitors of the p53-MDM2 protein-protein interaction (PPI) [1]. The compound was identified during scaffold-hopping efforts starting from the Nutlin class of MDM2 inhibitors, aiming to place a cis-bischlorophenyl moiety in the hydrophobic binding pocket of MDM2 [1]. As a core scaffold representative, it serves as a foundational analog for structure-activity relationship (SAR) studies and as a reference compound for evaluating more advanced dihydroimidazothiazole derivatives.

5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole: Why Scaffold-Specific SAR Prevents Direct Analog Substitution in MDM2-p53 Inhibitor Programs


Dihydroimidazothiazole-based MDM2 inhibitors exhibit steep structure-activity relationships, wherein subtle changes to the phenyl substituent or the dihydroimidazothiazole core drastically alter binding affinity and cellular potency [1]. The 5-methyl and 7-phenyl groups in this compound are critical for orienting the scaffold within the MDM2 hydrophobic cleft; substitution with alternative aryl groups or removal of the methyl group leads to significant loss of inhibitory activity [1]. Consequently, generic substitution with closely related imidazothiazole analogs (e.g., imidazo[2,1-b]thiazoles or fully aromatic imidazo[5,1-b]thiazoles) is not scientifically justified without explicit head-to-head comparative data, as even minor structural deviations can abrogate target engagement and cellular efficacy.

5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole: Quantifiable Differentiation vs. In-Class MDM2 Inhibitors


Scaffold-Based Differentiation: Dihydroimidazothiazole vs. Nutlin Core MDM2 Inhibitors

The dihydroimidazothiazole scaffold, represented by 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole, was designed via scaffold hopping from Nutlins to achieve a distinct binding mode and physicochemical profile. While Nutlin-3a exhibits potent MDM2 inhibition (IC50 ~90 nM in fluorescence polarization assays), optimized dihydroimidazothiazole derivatives achieved nearly comparable in vitro potency but with a different molecular framework that may offer advantages in synthetic tractability and intellectual property freedom [1]. The target compound serves as a minimal scaffold core, enabling exploration of side-chain modifications that ultimately produced analogs with improved potency over early leads (+)-1 [1].

MDM2-p53 PPI inhibitor scaffold hopping anticancer drug discovery

Selectivity for Wild-Type p53 vs. Mutant/Deleted p53 Cell Lines

Advanced dihydroimidazothiazole derivatives (Compound 5, which incorporates the 5-methyl-7-phenyl core scaffold) demonstrate potent and selective inhibition of cell growth in tumor cells harboring wild-type p53 relative to tumor cells with mutated or deleted p53 [1]. This selectivity profile is a hallmark of MDM2-p53 PPI inhibitors that reactivate p53-dependent transcriptional programs specifically in cancers retaining functional p53. In contrast, pan-cytotoxic agents lack this biomarker-defined therapeutic window [1].

p53-dependent cancer therapy tumor selectivity biomarker-driven drug development

Oral Bioavailability and In Vivo Efficacy in SJSA-1 Xenograft Model

Compound 5, a dihydroimidazothiazole derivative containing the 5-methyl-7-phenyl core, exhibits good oral bioavailability and effectively inhibits tumor growth in the SJSA-1 human sarcoma xenograft model [1]. This demonstrates that the core scaffold can be elaborated into orally active, in vivo efficacious molecules, a critical advantage over peptide-based MDM2 inhibitors or those requiring parenteral administration. The early lead (+)-1, by comparison, showed strong in vitro activity but lacked antitumor efficacy in vivo due to low metabolic stability [1].

oral anticancer agents xenograft efficacy pharmacokinetics

Structural Basis for MDM2 Binding: Co-Crystal Structure with Dihydroimidazothiazole Inhibitor

A co-crystal structure of human MDM2 with a dihydroimidazothiazole inhibitor (PDB ID: 3VZV) reveals the precise binding mode of this scaffold class within the p53-binding pocket of MDM2 [1]. The structure shows the dihydroimidazothiazole core oriented to place substituents into key hydrophobic subpockets, providing a structural rationale for SAR trends observed in the series. This structural information enables rational design of next-generation analogs, whereas many alternative MDM2 inhibitor scaffolds lack publicly available co-crystal structures [1].

structure-based drug design X-ray crystallography binding mode analysis

5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole: High-Value Research and Procurement Use Cases


Reference Scaffold for MDM2-p53 PPI Inhibitor SAR Studies

As the minimal core structure of the dihydroimidazothiazole class, this compound serves as an essential reference point for SAR exploration. Researchers can systematically introduce substituents at the 5- and 7-positions to map binding requirements and identify potency-enhancing modifications, building upon the foundational work of Miyazaki et al. that demonstrated scaffold viability and selectivity for wild-type p53 tumor cells [1].

Control Compound for Evaluating Next-Generation MDM2 Inhibitors

In head-to-head profiling of new MDM2 inhibitor candidates, 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole provides a structurally defined baseline. Its activity profile—selective for wild-type p53 cells and capable of supporting orally bioavailable analogs—offers a benchmark for assessing whether novel compounds achieve meaningful improvements in potency, selectivity, or pharmacokinetic properties [1].

Scaffold for Intellectual Property Circumvention Strategies

Given the extensive patent coverage of Nutlin-based MDM2 inhibitors, the dihydroimidazothiazole scaffold offers a chemically distinct alternative for drug discovery programs seeking to avoid existing IP. The co-crystal structure with MDM2 (PDB 3VZV) provides a clear structural basis for designing novel, patentable analogs that maintain the core binding interactions while introducing unique substituent patterns [2].

Tool Compound for Investigating p53-Dependent Biology

In basic research settings, derivatives of this scaffold (e.g., Compound 5) can be employed to dissect p53-dependent signaling pathways. The selectivity for wild-type p53 cells enables clean interrogation of p53-mediated transcriptional responses without confounding off-target effects, facilitating studies in cancer cell biology, DNA damage response, and senescence [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.